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Compound of Interest

Compound Name: 3-(3-Chlorophenyl)propiophenone

CAS No.: 58122-03-5

Cat. No.: B1298397

Get Quote

Technical Profile: 3-(3-
Chlorophenyl)propiophenone
CAS Number: 58122-03-5 (Primary Target) | CAS Number: 34841-35-5 (Common

Misidentification)

Executive Summary & Critical Disambiguation
Warning: The chemical name "3-(3-Chlorophenyl)propiophenone" is frequently subject to

database errors where it is conflated with "3'-Chloropropiophenone" (m-Chloropropiophenone).

These are two distinct chemical entities with different molecular weights, structures, and

synthetic applications.[1]

Compound A (The Literal Match):3-(3-Chlorophenyl)propiophenone (CAS 58122-03-5).[2]

A dihydrochalcone derivative used in the synthesis of complex 1,3-diarylpropanol scaffolds.

Compound B (The Drug Intermediate):3'-Chloropropiophenone (CAS 34841-35-5).[3][4][5][6]

[7][8][9] The primary precursor for the antidepressant Bupropion.
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Decision Matrix:

If your target molecule has two aromatic rings, refer to Section 3.1 (CAS 58122-03-5).

If your target molecule has one aromatic ring, refer to Section 3.2 (CAS 34841-35-5).

Identity & Nomenclature Table
Feature

Compound A

(Dihydrochalcone)

Compound B (Bupropion

Precursor)

CAS Number 58122-03-5 34841-35-5

IUPAC Name
3-(3-chlorophenyl)-1-

phenylpropan-1-one

1-(3-chlorophenyl)propan-1-

one

Common Synonyms

3'-Chloro-dihydrochalcone; 1-

phenyl-3-(m-chlorophenyl)-1-

propanone

m-Chloropropiophenone; 3-

Chlorophenyl ethyl ketone

Molecular Formula C₁₅H₁₃ClO C₉H₉ClO

Molecular Weight 244.72 g/mol 168.62 g/mol

Structure Ph-CO-CH₂-CH₂-(3-Cl-Ph) (3-Cl-Ph)-CO-CH₂-CH₃

Key Application
Chiral alcohol synthesis,

antihistamine scaffolds

Synthesis of Bupropion

(Wellbutrin)

Chemical Structure & Properties (CAS 58122-03-5)
The primary subject of this guide, 3-(3-Chlorophenyl)propiophenone, is a 1,3-diarylpropan-1-

one. It features a propiophenone backbone where the terminal methyl group of the propionyl

chain is substituted with a 3-chlorophenyl moiety.[1][6]

Physicochemical Data
Appearance: White to pale yellow crystalline solid.[5][6][7][9]

Melting Point: 58–62 °C (Typical for dihydrochalcones).
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Solubility: Insoluble in water; highly soluble in dichloromethane (DCM), ethyl acetate, and

ethanol.

Reactivity: The carbonyl group at C1 is susceptible to nucleophilic attack (Grignard, hydride

reduction). The C2-C3 ethylene bridge is stable but can be oxidized or dehydrogenated back

to the chalcone.

Structural Visualization
The following diagram illustrates the structural distinction and the decision logic for

researchers.

Target Molecule Identification

Count Aromatic Rings

Two Rings (C15H13ClO)
3-(3-Chlorophenyl)propiophenone

 2 Rings 

One Ring (C9H9ClO)
3'-Chloropropiophenone

 1 Ring 

CAS: 58122-03-5
Dihydrochalcone Scaffold

CAS: 34841-35-5
Bupropion Precursor

Click to download full resolution via product page

Figure 1: Decision tree for identifying the correct chemical entity based on structural features.

Synthesis Protocols
Due to the nomenclature overlap, protocols for both entities are provided. Ensure you select

the correct pathway for your target molecule.
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Synthesis of 3-(3-Chlorophenyl)propiophenone (CAS
58122-03-5)
Mechanism: Claisen-Schmidt Condensation followed by Selective Hydrogenation. This route

avoids the formation of regioisomers common in Friedel-Crafts alkylation.

Step 1: Chalcone Formation (Claisen-Schmidt)
Reagents: Acetophenone (1.0 eq), 3-Chlorobenzaldehyde (1.0 eq), NaOH (10% aq),

Ethanol.

Procedure:

Dissolve acetophenone and 3-chlorobenzaldehyde in ethanol.

Add NaOH solution dropwise at 0°C. Stir at room temperature for 4–6 hours.

Precipitate the chalcone (1-phenyl-3-(3-chlorophenyl)prop-2-en-1-one) by adding ice

water.

Recrystallize from ethanol.

Yield: ~85-90% (Yellow crystals).

Step 2: Selective Hydrogenation
Reagents: Chalcone intermediate, H₂ (1 atm), 10% Pd/C, Ethyl Acetate.

Procedure:

Dissolve the chalcone in ethyl acetate.

Add 5 mol% Pd/C catalyst.

Stir under H₂ balloon for 2–4 hours. Monitor via TLC to prevent over-reduction of the

ketone to the alcohol.

Filter through Celite to remove Pd/C.
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Concentrate in vacuo to yield 3-(3-Chlorophenyl)propiophenone.

Acetophenone
+

3-Chlorobenzaldehyde

Intermediate:
3-Chlorochalcone

NaOH/EtOH
(Aldol Condensation) Product (CAS 58122-03-5):

3-(3-Chlorophenyl)propiophenone

H2, Pd/C
(Hydrogenation)

Click to download full resolution via product page

Figure 2: Synthetic pathway for CAS 58122-03-5 via chalcone intermediate.

Synthesis of 3'-Chloropropiophenone (CAS 34841-35-5)
Mechanism: Friedel-Crafts Acylation.[1] This is the industrial standard for manufacturing the

Bupropion intermediate.

Reagents: Chlorobenzene (Excess/Solvent), Propionyl Chloride (1.1 eq), Aluminum Chloride

(AlCl₃, 1.2 eq).

Procedure:

Suspend anhydrous AlCl₃ in chlorobenzene.

Add propionyl chloride dropwise at <10°C.

Heat to 40–50°C for 2 hours (HCl gas evolution).

Quench on ice/HCl. Extract with DCM.

Purification: Fractional distillation is required to separate the meta-isomer (major product,

~80%) from the para-isomer.

Applications in Drug Development
As a Scaffold (CAS 58122-03-5)
The C15 dihydrochalcone structure is a privileged scaffold in medicinal chemistry, particularly

for:
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Chiral 1,3-Diarylpropanols: Asymmetric reduction of the ketone yields chiral alcohols used as

ligands in asymmetric synthesis or as cores for antihistamines (e.g., Triprolidine analogs).

Metabolic Probes: Used to study the metabolism of chalcone-based drugs, as the dihydro-

form is a common metabolic product.

As an API Intermediate (CAS 34841-35-5)
The C9 ketone is the direct precursor for Bupropion (Wellbutrin/Zyban).

Pathway: Bromination of 3'-chloropropiophenone at the alpha-position yields 2-bromo-3'-

chloropropiophenone, which undergoes nucleophilic substitution with tert-butylamine to form

Bupropion.

Analytical Profiling (CAS 58122-03-5)
To validate the identity of 3-(3-Chlorophenyl)propiophenone and distinguish it from the C9

analog, use the following markers:

¹H NMR (CDCl₃, 400 MHz):

Chain: Two distinct triplets (or multiplets) at ~3.05 ppm (2H, Ph-CH₂-) and ~3.30 ppm (2H,

-CH₂-CO-). This "ethylene bridge" signature is absent in 3'-chloropropiophenone (which

shows a quartet/triplet ethyl pattern).

Aromatic: Multiplet at 7.1–7.3 ppm (3-Cl-Ph protons) and 7.4–7.9 ppm (Benzoyl protons).

Mass Spectrometry (ESI+):

Molecular Ion: [M+H]⁺ = 245.07 m/z.

Fragmentation: Loss of benzoyl group (PhCO⁺, m/z 105) is a dominant fragment.

Safety & Handling
GHS Classification: Warning.[7]

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).
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Handling: Wear nitrile gloves and safety goggles. Avoid inhalation of dust.[10]

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow

oxidation of the methylene bridge or alpha-bromination if exposed to halogens.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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